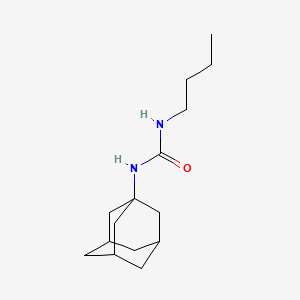![molecular formula C24H19N5OS B4064969 2-{[4-allyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B4064969.png)
2-{[4-allyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone
Overview
Description
2-{[4-allyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C24H19N5OS and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.13103142 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- This compound is involved in the synthesis of various substituted 1,2,3-triazoles, showcasing antimicrobial activity. The reactions involve 1,3-dipolar cycloadditions and further modifications to yield Schiff's bases and propenones, which were evaluated for their biological activities (Holla et al., 2005).
- A novel series of nitrogen and sulfur heterocycles has been synthesized by linking four distinct rings, including indole and 1,2,4-triazole, demonstrating the compound's versatility in creating complex heterocyclic systems (Boraei et al., 2020).
- Research on the utility of certain ethanones in heterocyclic synthesis has shown their critical role as intermediates in developing thiophene, oxazole, triazole, and other systems, highlighting their significance in medicinal chemistry (Salem et al., 2021).
Biological Activities
- Synthesis of 1,2,3-triazole derivatives has led to the discovery of compounds with antimicrobial properties, supporting the pursuit of novel therapeutics based on these chemical frameworks (Alam et al., 2011).
- Another study focused on the electrochemical synthesis of arylthiobenzazoles, demonstrating the compound's potential in generating products with unique chemical structures and possible biological applications (Amani & Nematollahi, 2012).
Anticancer and Antimicrobial Potential
- The compound has served as a scaffold for the development of quinoline derivatives with promising anticancer and antimicrobial activities, further emphasizing its importance in drug discovery (Aly Prof et al., 2020).
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[(4-prop-2-enyl-5-quinolin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5OS/c1-2-13-29-23(21-12-11-16-7-3-5-9-19(16)26-21)27-28-24(29)31-15-22(30)18-14-25-20-10-6-4-8-17(18)20/h2-12,14,25H,1,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPOCOYEZXNCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4064886.png)
![4-{4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzoyl}morpholine](/img/structure/B4064889.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,4-difluorobenzamide](/img/structure/B4064903.png)
![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-methyl-benzenesulfonamide](/img/structure/B4064907.png)
![N-phenyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4064915.png)
![N-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4064923.png)

![2-naphthyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4064934.png)
![4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B4064975.png)
![1-[2-methoxy-4-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4064978.png)
![2-(4-methoxyphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4064990.png)
![ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4064995.png)
![ethyl 4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B4065007.png)
